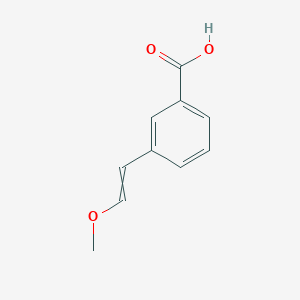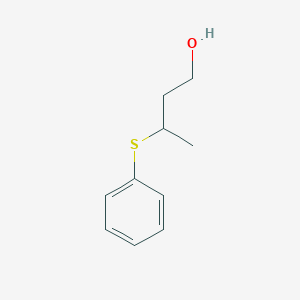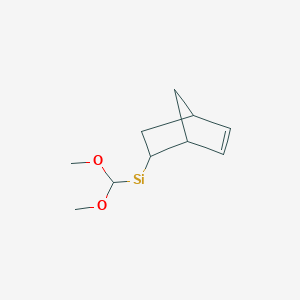
CID 69651453
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Bicyclo[221]hept-5-en-2-yl)(dimethoxymethyl)silane is an organosilicon compound that features a bicyclic norbornene structure attached to a silicon atom, which is further bonded to two methoxy groups and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane typically involves the hydrosilylation of norbornene derivatives with dimethoxymethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the norbornene ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the desired compound from reaction mixtures.
化学反应分析
Types of Reactions
(Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silane derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives with different substituents.
Substitution: Halogenated or alkylated silane derivatives.
科学研究应用
Chemistry
In chemistry, (Bicyclo[221]hept-5-en-2-yl)(dimethoxymethyl)silane is used as a precursor for the synthesis of various organosilicon compounds
Biology and Medicine
In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a building block for bioactive molecules. The presence of the norbornene ring can impart rigidity and specificity to the resulting compounds, making them suitable for targeted therapeutic applications.
Industry
In the industrial sector, (Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane is utilized in the production of advanced materials, such as silicone-based polymers and resins. These materials exhibit enhanced mechanical and thermal properties, making them suitable for use in coatings, adhesives, and sealants.
作用机制
The mechanism of action of (Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane involves the interaction of its silicon-containing functional groups with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions can modulate the reactivity and stability of the compound, enabling its use in various chemical and biological processes.
相似化合物的比较
Similar Compounds
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar structure but with three ethoxy groups instead of two methoxy groups and a methyl group.
(Bicyclo[2.2.1]hept-5-en-2-yl)trimethoxysilane: Similar structure but with three methoxy groups instead of two methoxy groups and a methyl group.
(Bicyclo[2.2.1]hept-5-en-2-yl)dimethylsilane: Similar structure but with two methyl groups instead of two methoxy groups and a methyl group.
Uniqueness
(Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane is unique due to the presence of both methoxy and methyl groups attached to the silicon atom. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C10H16O2Si |
|---|---|
分子量 |
196.32 g/mol |
InChI |
InChI=1S/C10H16O2Si/c1-11-10(12-2)13-9-6-7-3-4-8(9)5-7/h3-4,7-10H,5-6H2,1-2H3 |
InChI 键 |
AQIYDZCPMIBZAH-UHFFFAOYSA-N |
规范 SMILES |
COC(OC)[Si]C1CC2CC1C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


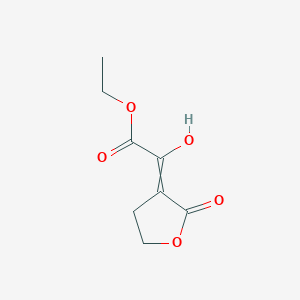

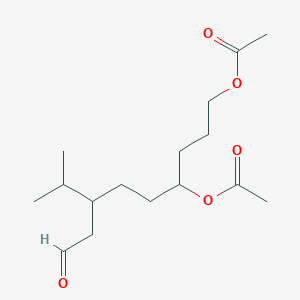
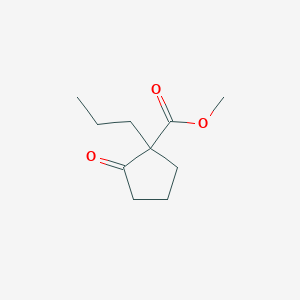
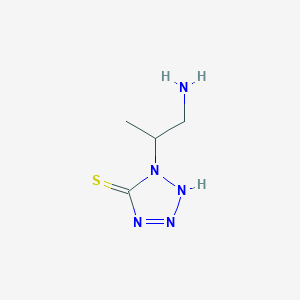
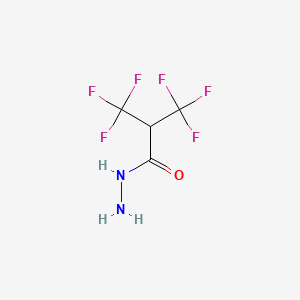

![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
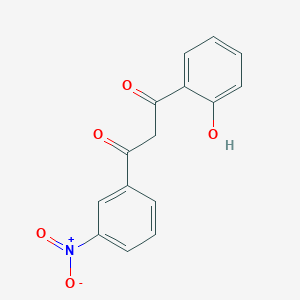

![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
